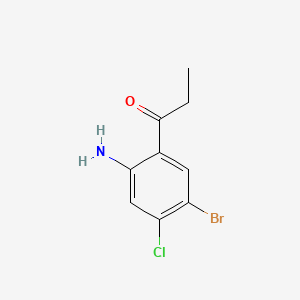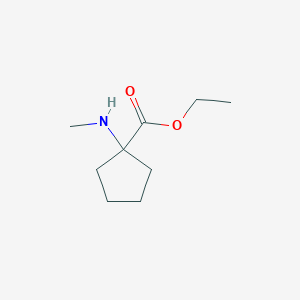
Ethyl 1-(methylamino)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(methylamino)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(methylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Ethyl 1-(methylamino)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Ethyl 1-(methylamino)cyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-amino-1-cyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-cyclopentene-1-carboxylate: Lacks the methylamino group, leading to different reactivity and applications
Uniqueness
Ethyl 1-(methylamino)cyclopentane-1-carboxylate stands out due to its unique combination of an ethyl ester and a methylamino group. This combination provides distinct reactivity and stability, making it suitable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 1-(methylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3 |
Clé InChI |
MLJGKEXPXRPLGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


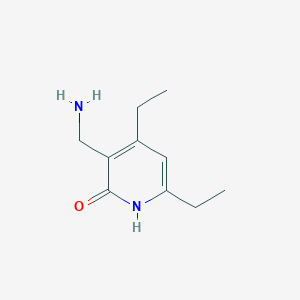
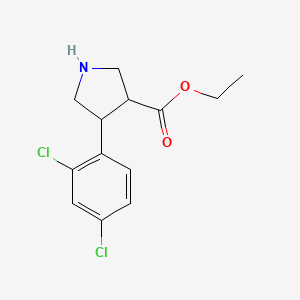

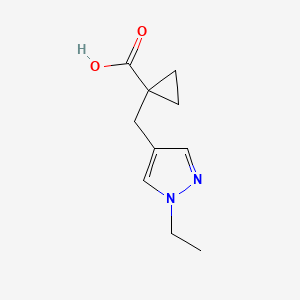
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

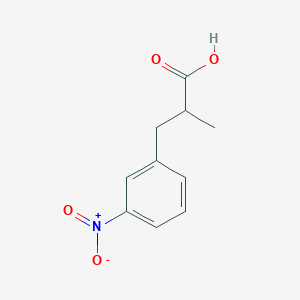
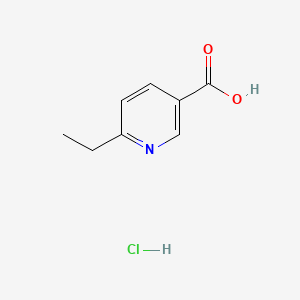
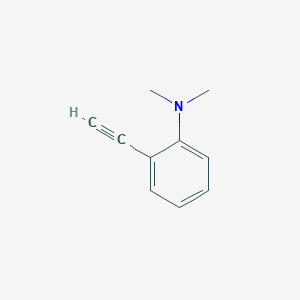
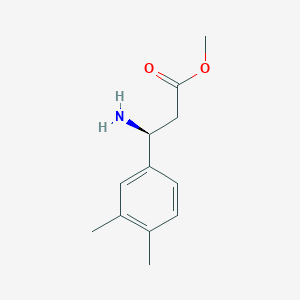
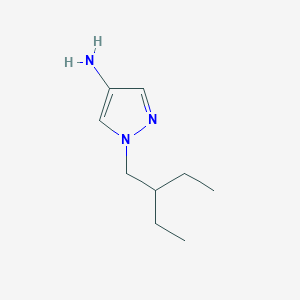

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
